1-Benzyl-2-oxopiperidin-3-yl acetate
Overview
Description
1-Benzyl-2-oxopiperidin-3-yl acetate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-Benzyl-2-oxopiperidin-3-yl acetate typically involves the reaction of piperidine derivatives with benzyl and acetate groups. One common method involves the acylation of 1-benzyl-2-oxopiperidine with acetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzyl-2-oxopiperidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetate groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidines and piperidinones .
Scientific Research Applications
1-Benzyl-2-oxopiperidin-3-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxopiperidin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target but generally include modulation of neurotransmitter systems and enzyme inhibition .
Comparison with Similar Compounds
1-Benzyl-2-oxopiperidin-3-yl acetate can be compared with other piperidine derivatives, such as:
1-Benzylpiperidine: Similar in structure but lacks the oxo and acetate groups, leading to different chemical properties and applications.
2-Oxopiperidine: Contains the oxo group but lacks the benzyl and acetate groups, resulting in different reactivity and biological activity.
3-Acetoxypiperidine: Similar in having the acetate group but differs in the position and presence of the benzyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1-benzyl-2-oxopiperidin-3-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11(16)18-13-8-5-9-15(14(13)17)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFZDQQHPLSBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCN(C1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465494 | |
Record name | 1-benzyl-2-oxopiperidin-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614754-21-1 | |
Record name | 1-benzyl-2-oxopiperidin-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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